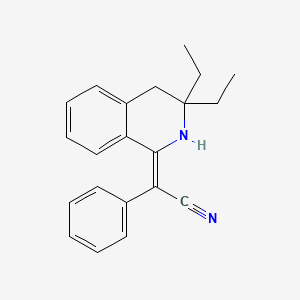

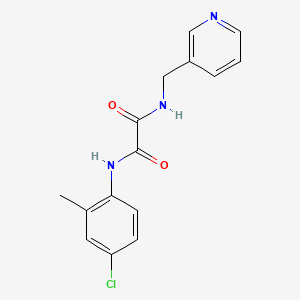

![molecular formula C12H15N5O3S B5086487 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5086487.png)

2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide

Übersicht

Beschreibung

“2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide” is a compound that contains a 1,2,4-triazole nucleus . The 1,2,4-triazole ring is a significant heterocycle that exhibits broad biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was achieved using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was also studied .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by various spectroscopic techniques . For instance, 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts have shown high density, insensitivity, and thermal stability due to the extensive hydrogen bonding interactions between the cations and anions .Wissenschaftliche Forschungsanwendungen

Biological Functions and Therapeutic Potential

Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways . Perturbed Zinc homeostasis has been implicated in the pathogenesis of several chronic human diseases .

Anticancer Applications

1,2,4-triazole derivatives, such as the compound , have shown promising anticancer activity . They have been evaluated against various human cancer cell lines and have shown cytotoxic activity . Molecular docking studies have also been conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Antibacterial and Antifungal Activities

1,2,4-Triazole compounds have been used as antibacterial and antifungal agents . Their ability to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Antioxidant Activities

1,2,4-Triazole compounds have also been associated with antioxidant activities . They play a crucial role in protecting the human body from damage caused by harmful molecules called free radicals .

Role in Cell Proliferation and DNA Repair

Zinc plays a significant role in cell proliferation, survival/death, and DNA repair mechanisms . It is involved in the regulation of DNA synthesis, cell growth, proliferation, survival, and apoptosis .

Industrial Applications

1,2,4-Triazole compounds have found applications in various industries . They are used in the synthesis of drugs, pesticides, detergents, as well as in biochemistry, polymers, dyes, and material sciences .

Wirkmechanismus

Target of Action

ZINC03240914, also known as 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide, is a compound that primarily targets zinc-dependent proteins . These proteins play crucial roles in various biological functions, including transcription factors and enzymes of key cell signaling pathways .

Mode of Action

The compound interacts with its targets by modulating the activity of these zinc-dependent proteins . This modulation results in changes in the biochemical and physiological effects of the targets, influencing processes such as cell proliferation, apoptosis, and antioxidant defenses .

Biochemical Pathways

ZINC03240914 affects several biochemical pathways through its interaction with zinc-dependent proteins. These pathways include those involved in cell proliferation, apoptosis, and antioxidant defenses . The compound’s action on these pathways can lead to downstream effects such as changes in cell growth, cell death, and the body’s response to oxidative stress .

Pharmacokinetics

The pharmacokinetics of ZINC03240914, like other zinc compounds, involves absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of ZINC03240914’s action are primarily due to its modulation of zinc-dependent proteins . This can lead to changes in cell growth, cell death, and the body’s response to oxidative stress . In addition, the compound’s action can have antimicrobial activity, as seen with other zinc compounds .

Action Environment

The action, efficacy, and stability of ZINC03240914 can be influenced by various environmental factors. For instance, the bioavailability of zinc, which the compound targets, depends on complex interactions with the environment . Understanding these interactions can help predict the compound’s action in different environmental conditions and matrices .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S/c1-19-8-4-3-7(5-9(8)20-2)14-10(18)6-21-12-15-11(13)16-17-12/h3-5H,6H2,1-2H3,(H,14,18)(H3,13,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMAXHOUDJVBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NNC(=N2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329132 | |

| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

473405-08-2 | |

| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5086407.png)

![4-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5086413.png)

![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5086431.png)

![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate](/img/structure/B5086433.png)

![N-(2-bromophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5086440.png)

![8-{[2-(2-methoxyphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5086446.png)

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5086464.png)

![7-benzoyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5086493.png)